1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine
Overview
Description
1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine is a chemical compound with the molecular formula C11H15FN2. It features a pyrrolidine ring substituted with a 3-fluorophenylmethyl group.
Preparation Methods
The synthesis of 1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzyl chloride and pyrrolidine.
Reaction Conditions: The reaction between 3-fluorobenzyl chloride and pyrrolidine is carried out in the presence of a base such as sodium hydride or potassium carbonate.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce costs, often incorporating continuous flow chemistry techniques and advanced purification methods.
Chemical Reactions Analysis
1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of novel therapeutic agents targeting various diseases.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and receptor interactions.
Industrial Applications: It is employed in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrrolidine ring and fluorophenyl group contribute to its binding affinity and selectivity towards these targets . The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine can be compared with other similar compounds, such as:
1-[(4-Fluorophenyl)methyl]pyrrolidin-3-amine: This compound has a fluorine atom at the para position of the phenyl ring, which may influence its biological activity and chemical reactivity.
1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine: The presence of a chlorine atom instead of fluorine can alter the compound’s properties and interactions with molecular targets.
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique structure and reactivity make it a valuable tool for medicinal chemistry, biological studies, and industrial applications.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14/h1-3,6,11H,4-5,7-8,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTSYMGOCOWONR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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